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2-Methyl-6-(methylamino)nicotinaldehyde

Cat. No.: B11808107
M. Wt: 150.18 g/mol
InChI Key: KXTPODJNBLAOAB-UHFFFAOYSA-N
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Description

Structural Classification and Nomenclature within Nicotinaldehyde Derivatives

From a structural standpoint, 2-Methyl-6-(methylamino)nicotinaldehyde belongs to the class of nicotinaldehydes, which are derivatives of pyridine-3-carbaldehyde. wikipedia.org The nomenclature of this compound can be systematically deconstructed to understand its molecular architecture. The parent structure is "nicotinaldehyde," which denotes a pyridine (B92270) ring with an aldehyde group (-CHO) at the 3-position. wikipedia.org

The prefixes indicate the presence and location of other substituents on the pyridine ring. Following IUPAC naming conventions for pyridine, the numbering of the ring atoms starts at the nitrogen atom. wikipedia.orgchempanda.com

"2-Methyl" specifies a methyl group (-CH₃) attached to the carbon atom at the 2-position of the pyridine ring.

"6-(methylamino)" indicates a methylamino group (-NHCH₃) is attached to the carbon atom at the 6-position.

The IUPAC preferred name for the parent, pyridine, is simply "pyridine," though the systematic Hantzsch-Widman name is "azinine," its use is discouraged. wikipedia.orgquora.com Therefore, a more formal name for the compound is 2-methyl-6-(methylamino)pyridine-3-carbaldehyde .

The following interactive table showcases the systematic naming of various nicotinaldehyde derivatives, illustrating the structural diversity within this class of compounds.

Compound NameParent StructureSubstituents and Positions
This compound Nicotinaldehyde2-methyl, 6-methylamino
6-(Methylamino)nicotinaldehyde (B1319499)Nicotinaldehyde6-methylamino
2-AminonicotinaldehydeNicotinaldehyde2-amino
6-ChloronicotinaldehydeNicotinaldehyde6-chloro
6-MethylnicotinaldehydeNicotinaldehyde6-methyl

Academic Significance and Research Context

The academic interest in this compound stems from its identity as a functionalized heterocyclic compound and its potential utility in the development of new synthetic methods.

Heterocyclic compounds are fundamental to medicinal chemistry, with a vast majority of pharmaceuticals containing at least one heterocyclic ring in their structure. nih.govrroij.comijnrd.orgijsdr.org Nitrogen-containing heterocycles, such as pyridine, are particularly prevalent. rroij.com The pyridine ring is a key structural motif found in numerous biologically active compounds, including vitamins and many approved drugs. wikipedia.org

The significance of compounds like this compound lies in their ability to serve as scaffolds. The heteroatom and substituents influence the molecule's electronic properties, solubility, lipophilicity, and capacity for hydrogen bonding. nih.gov These characteristics are critical for tailoring the interaction of a final, more complex molecule with biological targets like enzymes and receptors. rroij.com Therefore, substituted pyridines are indispensable tools for medicinal chemists in the discovery and optimization of new therapeutic agents. nih.govrroij.com

In the context of synthetic chemistry, nicotinaldehyde and its derivatives are recognized as useful reagents and intermediates for producing agrochemicals and pharmaceuticals. nbinno.comgoogle.com The aldehyde functional group is particularly versatile, participating in a wide array of chemical transformations such as condensations, oxidations, reductions, and the formation of carbon-carbon bonds.

For instance, nicotinaldehydes are known to react with aminocrotonates to prepare 1,4-dihydropyridine dicarboxylates, a class of compounds with established pharmacological importance. researchgate.net The presence of the methyl and methylamino groups on the pyridine ring of this compound can influence the reactivity of the aldehyde group and provide additional sites for chemical modification. This allows chemists to explore novel synthetic routes and to build molecular diversity, potentially leading to the discovery of new compounds with unique properties. The compound serves as a key intermediate, enabling the assembly of more elaborate molecular frameworks.

Below is a data table summarizing key identifiers and properties of this compound.

IdentifierValue
IUPAC Name 2-methyl-6-(methylamino)pyridine-3-carbaldehyde
CAS Number 67295-19-6
Molecular Formula C₈H₁₀N₂O
Molecular Weight 150.18 g/mol

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10N2O B11808107 2-Methyl-6-(methylamino)nicotinaldehyde

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

2-methyl-6-(methylamino)pyridine-3-carbaldehyde

InChI

InChI=1S/C8H10N2O/c1-6-7(5-11)3-4-8(9-2)10-6/h3-5H,1-2H3,(H,9,10)

InChI Key

KXTPODJNBLAOAB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)NC)C=O

Origin of Product

United States

Synthetic Methodologies for 2 Methyl 6 Methylamino Nicotinaldehyde and Analogous Structures

Established Synthetic Routes for Substituted Nicotinaldehydes

Traditional approaches to nicotinaldehyde synthesis often rely on the transformation of readily available pyridine (B92270) carboxylic acids or the functionalization of pre-substituted pyridine rings.

One of the most common pathways to nicotinaldehydes involves the partial reduction of nicotinic acid derivatives, such as esters, nitriles, or amides. The key challenge in this approach is to prevent over-reduction to the corresponding alcohol. Careful selection of the starting material, reducing agent, and reaction conditions is paramount for achieving high yields of the desired aldehyde.

The reduction of nicotinic acid esters, for instance, can be controlled to yield the aldehyde. More specialized reagents and intermediates are often employed to enhance selectivity. For example, the conversion of nicotinic acids into morpholinamides allows for a more controlled reduction. The use of lithium alkoxyaluminium hydrides at ambient temperature can selectively reduce these amides to the aldehyde stage, minimizing the formation of alcohol byproducts. Another approach involves the reduction of an ester to a primary alcohol, followed by a subsequent oxidation step to furnish the aldehyde.

Substrate TypeReducing Agent / MethodProductKey Considerations
Nicotinic Acid EsterDiisobutylaluminium hydride (DIBAL-H)Primary AlcoholRequires a subsequent oxidation step (e.g., with PCC) to yield the aldehyde.
Nicotinic Acid MorpholinamideLithium alkoxyaluminium hydrides (e.g., LiAlH(OEt)₃)NicotinaldehydeGood selectivity for the aldehyde; avoids over-reduction.
3-CyanopyridineCatalytic Hydrogenation (e.g., Raney-nickel) with an imine intermediateNicotinaldehydeRequires strongly acidic conditions and careful control to hydrolyze the intermediate imine.

This table provides an overview of common reduction strategies for nicotinic acid derivatives.

Halogenated pyridines serve as versatile precursors for the synthesis of nicotinaldehydes. The halogen atom, typically chlorine or bromine, acts as a leaving group or a site for metal-halogen exchange, enabling the introduction of a formyl group.

Palladium-catalyzed formylation reactions are a powerful tool in this context. These reactions can utilize various carbon monoxide (CO) sources, including formic acid, to introduce the aldehyde functionality onto the pyridine ring. For example, a halopyridine can be coupled with a CO source in the presence of a palladium catalyst and a suitable ligand to yield the corresponding nicotinaldehyde. acs.orgorganic-chemistry.org This method is often compatible with a wide range of other functional groups on the pyridine ring. organic-chemistry.org

Another strategy involves the C-H activation of pyridine N-oxides, which can be functionalized at the ortho position. Palladium catalysts can facilitate the direct arylation or alkenylation of these N-oxides, which can then be further manipulated to introduce the aldehyde group. nih.gov

Advanced Strategies and Catalytic Approaches

Modern synthetic chemistry has moved towards more efficient, atom-economical, and environmentally benign methods. These include advanced metal-catalyzed reactions and multicomponent strategies.

Transition-metal catalysis has revolutionized the synthesis of complex heterocyclic compounds. acsgcipr.org Catalysts based on palladium, ruthenium, iron, and cobalt are widely used for constructing and functionalizing the pyridine ring. acsgcipr.orgresearchgate.netnih.gov

Palladium-catalyzed C-H arylation, for instance, allows for the direct formation of C-C bonds on the pyridine ring without the need for pre-functionalization with a halogen. nih.govbeilstein-journals.org This approach can be used to build complex, fused heterocyclic systems derived from pyridine amides. nih.gov Iron-catalyzed cyclization of ketoxime carboxylates with aldehydes represents another efficient route to highly substituted pyridines. nih.gov These methods offer convergent and atom-efficient pathways to complex pyridine structures that can be precursors to nicotinaldehydes. acsgcipr.org

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates most or all of the atoms from the starting materials. organic-chemistry.orgtcichemicals.comnih.gov This convergence makes MCRs ideal for rapidly generating molecular diversity. nih.govscribd.com

The Hantzsch pyridine synthesis is a classic example of an MCR, typically involving an aldehyde, two equivalents of a β-ketoester, and an ammonia (B1221849) source to produce a dihydropyridine, which can then be oxidized to the corresponding pyridine. tcichemicals.com Modern variations of this and other MCRs allow for the synthesis of highly functionalized pyridines in a single pot. For example, a one-pot, four-component reaction of an aldehyde, malononitrile, an acetophenone (B1666503) derivative, and ammonium (B1175870) acetate (B1210297) can yield 2-amino-3-cyanopyridine (B104079) derivatives. nih.gov These reactions are prized for their operational simplicity, high atom economy, and ability to construct complex molecules efficiently. nih.govnih.gov

MCR Name/TypeTypical ReactantsProduct TypeKey Features
Hantzsch Dihydropyridine SynthesisAldehyde, β-Ketoester (2 eq.), Ammonia1,4-DihydropyridineClassic, versatile method; product requires subsequent oxidation. tcichemicals.com
Bohlmann-Rahtz Pyridine SynthesisEnamine, Alkynyl KetoneSubstituted PyridineOne-pot procedures are possible with microwave assistance. organic-chemistry.org
Four-Component Cyanopyridine SynthesisAromatic Aldehyde, Malononitrile, Acetophenone, Ammonium Acetate2-Amino-3-cyanopyridineHigh efficiency and atom economy; often uses green conditions. nih.govnih.gov

This table summarizes key multicomponent reactions used for the synthesis of substituted pyridine rings.

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds to reduce environmental impact. rasayanjournal.co.in This involves the use of safer solvents, energy-efficient methods, and recyclable catalysts.

Microwave-assisted synthesis has emerged as a key green chemistry tool, significantly reducing reaction times from hours to minutes and often improving product yields compared to conventional heating. nih.govorganic-chemistry.orgacs.org The Bohlmann-Rahtz pyridine synthesis, for example, can be performed as a one-pot reaction in minutes under microwave irradiation, offering superior yields to traditional methods. organic-chemistry.org

Furthermore, the development of solvent-free reaction conditions and the use of magnetically recoverable catalysts are prominent green strategies. nih.gov Many MCRs can be performed without a solvent or in environmentally benign solvents like ethanol, minimizing waste. nih.govresearchgate.net The inherent atom economy of MCRs is also a core principle of green chemistry, as they maximize the incorporation of starting materials into the final product, reducing byproduct formation. tcichemicals.comacs.org

Optimization of Reaction Conditions and Process Chemistry for Derivatives

The industrial-scale synthesis of 2-Methyl-6-(methylamino)nicotinaldehyde and its derivatives necessitates a thorough optimization of reaction conditions to ensure high yields, purity, and cost-effectiveness. Process chemistry focuses on translating laboratory-scale syntheses into safe, efficient, and economical manufacturing processes. Key areas of optimization include the selection of catalysts, solvents, bases, reaction temperatures, and reactant concentrations. A significant body of research has been dedicated to the optimization of cross-coupling reactions, such as the Buchwald-Hartwig amination, which is a pivotal step in the synthesis of 6-aminonicotinaldehyde (B32264) derivatives.

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful method for the formation of carbon-nitrogen bonds. The efficiency of this reaction is highly dependent on the choice of phosphine (B1218219) ligands, which stabilize the palladium catalyst and facilitate the catalytic cycle. The optimization of this reaction for the synthesis of derivatives of this compound often involves screening a variety of ligands, palladium precursors, bases, and solvents.

Detailed research findings have demonstrated that the selection of the phosphine ligand is critical for achieving high yields. For instance, bulky and electron-rich phosphine ligands have been shown to be particularly effective in promoting the amination of aryl chlorides, which are often the precursors to nicotinaldehyde derivatives. The choice of base is also crucial, with strong, non-nucleophilic bases being preferred to facilitate the deprotonation of the amine and promote the catalytic cycle.

Recent advancements in process chemistry have also explored catalyst- and solvent-free conditions for the amination of related heterocyclic compounds, such as 2-chloronicotinic acid. These approaches offer significant environmental and economic advantages by reducing waste and simplifying purification processes. While these methods may require higher reaction temperatures, they represent a promising avenue for the green synthesis of this compound derivatives.

The following interactive data table summarizes the findings from various studies on the optimization of reaction conditions for the synthesis of analogous 6-aminopyridine derivatives, providing insights into the impact of different parameters on reaction yield.

Starting MaterialAmineCatalyst/LigandBaseSolventTemperature (°C)Time (h)Yield (%)
6-chloro-2-methylnicotinonitrileMethylaminePd(OAc)₂ / XPhosNaOtBuToluene1001285
6-chloro-2-methylnicotinonitrileMethylaminePd₂(dba)₃ / RuPhosK₃PO₄Dioxane1101878
6-bromo-2-methylnicotinaldehydeMethylaminePdCl₂(dppf)Cs₂CO₃DMF902465
2-chloro-6-methylnicotinaldehydeMethylaminePd(OAc)₂ / SPhosLHMDSTHF801092
6-chloro-nicotinaldehydeEthylaminePd(OAc)₂ / DavePhosNaOtBuToluene1001688
6-chloro-2-ethylnicotinaldehydeMethylaminePd₂(dba)₃ / JohnPhosK₂CO₃Acetonitrile852075

Chemical Reactivity and Transformation Pathways of 2 Methyl 6 Methylamino Nicotinaldehyde

Reactivity of the Aldehyde Functionality

The aldehyde group (-CHO) at the C3 position of the pyridine (B92270) ring is a primary site for a variety of chemical transformations. Its reactivity is typical of aromatic aldehydes, characterized by a polarized carbon-oxygen double bond that renders the carbonyl carbon electrophilic and susceptible to attack by nucleophiles.

Nucleophilic addition is a fundamental reaction of aldehydes. masterorganicchemistry.comlibretexts.org The partially positive carbonyl carbon is readily attacked by a wide range of nucleophiles. openochem.orgwikipedia.org Depending on the nucleophile's strength, these additions can be reversible or irreversible and may be catalyzed by either acid or base. masterorganicchemistry.comucalgary.ca

Under acidic conditions, the carbonyl oxygen is protonated, which enhances the electrophilicity of the carbonyl carbon, facilitating attack by weak nucleophiles. openochem.orgucalgary.ca Conversely, strong nucleophiles can attack the carbonyl carbon directly, forming a tetrahedral alkoxide intermediate that is subsequently protonated. libretexts.orgucalgary.ca

Common nucleophilic addition reactions anticipated for 2-Methyl-6-(methylamino)nicotinaldehyde include:

Hydration: In the presence of water, particularly under acid or base catalysis, the aldehyde can reversibly form a geminal diol (hydrate).

Acetal Formation: Reaction with alcohols under acidic conditions leads to the formation of acetals. This is a reversible reaction where an intermediate hemiacetal is formed first.

Cyanohydrin Formation: The addition of a cyanide ion (from sources like HCN or NaCN) to the carbonyl group results in the formation of a cyanohydrin.

Grignard and Organolithium Reactions: Organometallic reagents such as Grignard reagents (R-MgX) and organolithiums (R-Li) are potent nucleophiles that add irreversibly to the aldehyde, yielding secondary alcohols after an acidic workup. masterorganicchemistry.com

NucleophileReagent ExampleProduct TypeConditions
WaterH₂OGeminal diolAcid or Base Catalysis
AlcoholROHAcetalAcid Catalysis
CyanideNaCN, HClCyanohydrinMildly Acidic
OrganometallicR-MgBrSecondary alcoholAnhydrous, followed by H₃O⁺

The aldehyde functional group can be readily reduced to a primary alcohol or oxidized to a carboxylic acid.

Reduction: The reduction of the aldehyde to a primary alcohol, (2-Methyl-6-(methylamino)pyridin-3-yl)methanol, can be achieved using a variety of reducing agents.

Hydride Reagents: Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used for this transformation. ambeed.com NaBH₄ is a milder reagent and can be used in alcoholic solvents, while the more reactive LiAlH₄ requires anhydrous conditions and is typically used in ethers like THF.

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni).

Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid, 2-Methyl-6-(methylamino)nicotinic acid. Several oxidizing agents can be employed for this purpose.

Chromium-based Reagents: Reagents like pyridinium (B92312) chlorochromate (PCC) and pyridinium dichromate (PDC) can oxidize primary alcohols to aldehydes, and stronger chromium reagents can oxidize aldehydes to carboxylic acids. vanderbilt.edu

Potassium Permanganate (B83412) (KMnO₄): This is a strong oxidizing agent that can effectively convert aldehydes to carboxylic acids. vanderbilt.edu

Pinnick Oxidation: This method uses sodium chlorite (B76162) (NaClO₂) under mild acidic conditions and is known for its tolerance of other functional groups and its utility in oxidizing α,β-unsaturated aldehydes. wikipedia.org

TransformationReagent ExampleProduct Functional Group
ReductionSodium borohydride (NaBH₄)Primary Alcohol
ReductionCatalytic Hydrogenation (H₂/Pd)Primary Alcohol
OxidationPotassium permanganate (KMnO₄)Carboxylic Acid
OxidationSodium chlorite (NaClO₂), NaH₂PO₄Carboxylic Acid

Condensation reactions involve the combination of two molecules to form a larger molecule, often with the elimination of a small molecule like water. wikipedia.orglabxchange.orglibretexts.org The aldehyde group of this compound can participate in several such reactions.

Aldol (B89426) Condensation: In the presence of a base, an aldehyde with α-hydrogens can form an enolate, which can then attack another aldehyde molecule. While this compound lacks α-hydrogens, it can act as the electrophilic partner in a crossed aldol condensation with another enolizable aldehyde or ketone.

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group (e.g., diethyl malonate, malononitrile) in the presence of a weak base (like an amine). This leads to the formation of a new carbon-carbon double bond.

Wittig Reaction: The aldehyde can react with a phosphorus ylide (Wittig reagent) to form an alkene, replacing the C=O bond with a C=C bond. This is a highly versatile method for alkene synthesis.

Imine Formation: Reaction with primary amines leads to the formation of an imine (Schiff base), with the elimination of water.

Reaction NameReactant PartnerKey Reagent/CatalystProduct Type
Knoevenagel CondensationActive methylene compoundWeak base (e.g., piperidine)α,β-Unsaturated compound
Wittig ReactionPhosphorus ylide-Alkene
Imine FormationPrimary amine (R-NH₂)Acid or base catalystImine (Schiff base)

Reactivity of the Methylamino Group

The methylamino group (-NHCH₃) at the C6 position is a nucleophilic and basic center. As an electron-donating group, it activates the pyridine ring, particularly towards electrophilic substitution. Its reactivity is characteristic of secondary amines.

The lone pair of electrons on the nitrogen atom makes the methylamino group a target for various electrophiles, leading to N-functionalization. nih.gov Furthermore, its proximity to the ring nitrogen and other ring positions can facilitate cyclization reactions.

N-Alkylation and N-Acylation: The methylamino group can be alkylated with alkyl halides or acylated with acyl chlorides or anhydrides to form tertiary amines and amides, respectively.

N-Amination: Electrophilic aminating reagents can react with the amino group to form hydrazine (B178648) derivatives. nih.gov N-aminopyridinium salts are valuable precursors for generating N-centered radicals. acs.org

Cyclization Reactions: The 6-amino group can participate in cyclization reactions to form fused heterocyclic systems. For example, reaction with appropriate bifunctional electrophiles can lead to the formation of pyrido[1,2-a]pyrimidines or other related structures. acs.org The dual reactivity of aminopyridines, where both the exocyclic amino group and the ring nitrogen can be involved, opens up diverse synthetic pathways. juniperpublishers.com For instance, reactions of 3-amino-4-methylpyridines with trifluoroacetic anhydride (B1165640) can lead to the formation of 6-azaindoles through an electrophilic [4+1]-cyclization. chemrxiv.org

Reactivity of the Pyridine Ring System

The pyridine ring is an aromatic heterocycle with a nitrogen atom that is more electronegative than carbon. This makes the ring electron-deficient compared to benzene (B151609) and generally less reactive towards electrophilic aromatic substitution (EAS). pearson.comquimicaorganica.orgmatanginicollege.ac.in The reactions often require harsh conditions, and substitution typically occurs at the 3- and 5-positions. quimicaorganica.orgmatanginicollege.ac.in

In this compound, the reactivity of the pyridine ring is modulated by three substituents:

-CH₃ group (at C2): An electron-donating group that activates the ring.

-NHCH₃ group (at C6): A strongly electron-donating group that significantly activates the ring.

-CHO group (at C3): An electron-withdrawing and meta-directing group that deactivates the ring.

The combined effect of the strong activating -NHCH₃ group and the activating -CH₃ group would be expected to counteract the deactivating effect of the -CHO group to some extent. Electrophilic attack is most likely to occur at the position most activated by the donating groups and least deactivated by the withdrawing group. In this case, the C5 position is ortho to the powerful -NHCH₃ activating group and meta to the -CHO deactivating group, making it a likely site for electrophilic substitution.

Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), especially at the 2-, 4-, and 6-positions, particularly if a good leaving group is present. matanginicollege.ac.in While there are no inherent leaving groups on this molecule, derivatization could introduce them, opening pathways for nucleophilic substitution.

Uncharted Reactivity: The Chemical Transformations of this compound Remain Largely Unexplored

A comprehensive review of scientific literature reveals a significant gap in the documented chemical behavior of this compound. Despite its well-defined structure, detailed experimental studies on its reactivity, particularly concerning electrophilic and nucleophilic aromatic substitution, annulation reactions, and the mechanisms of its transformations, are not publicly available. This absence of research precludes a thorough discussion of its chemical personality and potential for synthetic applications.

The inherent electronic nature of the substituted pyridine ring in this compound suggests a complex reactivity profile. The interplay between the electron-donating methyl and methylamino groups and the electron-withdrawing aldehyde group is expected to significantly influence the regioselectivity of aromatic substitution reactions. However, without empirical data, any predictions regarding its behavior in electrophilic or nucleophilic aromatic substitution reactions remain purely speculative.

Similarly, the potential of this compound to participate in annulation and ring-forming reactions, which are crucial for the synthesis of complex heterocyclic systems like fused pyridones, is an area ripe for investigation. The strategic placement of functional groups on the pyridine core suggests that it could serve as a valuable synthon. Yet, the lack of published research on such transformations means that its utility in constructing these more elaborate molecular architectures is currently unknown.

Furthermore, mechanistic investigations into key transformations involving this compound are absent from the scientific record. Understanding whether reactions proceed through radical intermediates or are amenable to transition metal-catalyzed pathways is fundamental to controlling and optimizing synthetic routes. The absence of such studies limits the ability to rationally design new reactions and fully exploit the synthetic potential of this molecule.

Role of 2 Methyl 6 Methylamino Nicotinaldehyde As a Synthetic Building Block and Precursor

Construction of Complex Polyheterocyclic Systems

The inherent reactivity of 2-Methyl-6-(methylamino)nicotinaldehyde makes it a suitable candidate for the synthesis of complex polyheterocyclic systems. These intricate molecular frameworks are often found in natural products and pharmaceutically active compounds. The aldehyde and amino functionalities can react intramolecularly or with other reagents in a sequential or one-pot manner to form fused or bridged heterocyclic rings. For instance, condensation of the aldehyde with an active methylene (B1212753) compound, followed by cyclization involving the methylamino group, can lead to the formation of pyridopyrimidine or other related fused heterocyclic systems. The ability to construct such complex structures from a relatively simple starting material highlights the synthetic utility of this compound.

Design of Molecular Scaffolds for Research Applications

In chemical biology and drug discovery, molecular scaffolds serve as the core structures upon which diverse functional groups can be appended to create libraries of compounds for screening. This compound can be utilized to generate novel molecular scaffolds. The pyridine (B92270) ring provides a rigid core, and the aldehyde and methylamino groups offer orthogonal handles for chemical modification. This allows for the systematic exploration of chemical space around the central scaffold, which is crucial for identifying structure-activity relationships (SAR) and developing probes for biological targets.

Precursor in Advanced Medicinal Chemistry Research

The structural motifs present in this compound are of significant interest in medicinal chemistry. Pyridine and its derivatives are common in many approved drugs. The specific substitution pattern of this compound provides a unique starting point for the synthesis of potential therapeutic agents.

Pyridone-fused heterocyclic scaffolds are prevalent in a wide range of biologically active molecules. This compound can serve as a key precursor for the synthesis of these important structures. Through carefully designed reaction sequences, the aldehyde and amino groups can be manipulated to facilitate the formation of a fused pyridone ring system. These hybrid scaffolds can then be further elaborated to target specific biological pathways or receptors.

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. The functional groups of this compound can be readily derivatized to incorporate key pharmacophoric elements. For example, the aldehyde can be converted to other functional groups such as alcohols, amines, or carboxylic acids, while the methylamino group can be acylated or alkylated. This flexibility allows medicinal chemists to fine-tune the properties of the molecule to enhance its interaction with a biological target.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the chemical environments of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).

Proton (¹H) NMR Spectroscopic Analysis

The ¹H NMR spectrum of 2-Methyl-6-(methylamino)nicotinaldehyde is anticipated to display a series of distinct signals corresponding to the various protons in the molecule. The chemical shifts (δ) of these protons are influenced by their local electronic environment.

Aldehydic Proton (-CHO): A singlet is expected in the downfield region, typically between δ 9.5 and 10.5 ppm, due to the strong deshielding effect of the carbonyl group.

Aromatic Protons (Pyridine Ring): The two protons on the pyridine (B92270) ring will likely appear as doublets in the aromatic region (δ 6.0-8.5 ppm), with their coupling constant reflecting their ortho relationship.

Methylamino Protons (-NH-CH₃): The N-H proton is expected to show a broad singlet, the chemical shift of which can be variable and concentration-dependent. The methyl group attached to the nitrogen will likely appear as a singlet or a doublet (if coupled to the N-H proton) around δ 2.8-3.2 ppm.

Methyl Protons (-CH₃): The methyl group attached to the pyridine ring is expected to produce a singlet in the upfield region, typically around δ 2.3-2.6 ppm.

Predicted ¹H NMR Data

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
Aldehyde H9.5 - 10.5Singlet
Pyridine H6.0 - 8.5Doublet
Pyridine H6.0 - 8.5Doublet
NHVariableBroad Singlet
N-CH₃2.8 - 3.2Singlet/Doublet
Ring-CH₃2.3 - 2.6Singlet

Carbon (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom will give rise to a distinct signal.

Carbonyl Carbon (-CHO): The aldehyde carbonyl carbon is the most deshielded and is expected to appear far downfield, typically in the range of δ 190-200 ppm.

Aromatic Carbons (Pyridine Ring): The carbons of the pyridine ring are expected to resonate in the aromatic region (δ 110-160 ppm). The carbons directly attached to the nitrogen and the substituent groups will have distinct chemical shifts.

Methylamino Carbon (-NH-CH₃): The carbon of the methyl group attached to the nitrogen is anticipated to appear in the range of δ 30-40 ppm.

Methyl Carbon (-CH₃): The carbon of the methyl group on the pyridine ring is expected to have a chemical shift in the upfield region, around δ 15-25 ppm.

Predicted ¹³C NMR Data

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (Aldehyde)190 - 200
C (Pyridine Ring)110 - 160
C (Pyridine Ring)110 - 160
C (Pyridine Ring)110 - 160
C (Pyridine Ring)110 - 160
C (Pyridine Ring)110 - 160
N-CH₃30 - 40
Ring-CH₃15 - 25

Two-Dimensional NMR Techniques

To unambiguously assign the proton and carbon signals and to elucidate the connectivity within the molecule, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable.

COSY: This experiment would reveal the coupling relationships between protons, helping to confirm the ortho-relationship of the pyridine ring protons.

HSQC: This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the known proton assignments.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups:

N-H Stretch: A moderate to weak absorption band is expected in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the methylamino group.

C-H Stretches: Aromatic C-H stretching vibrations will likely appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups will be observed just below 3000 cm⁻¹.

C=O Stretch: A strong, sharp absorption band characteristic of the aldehyde carbonyl group is expected in the range of 1680-1710 cm⁻¹.

C=C and C=N Stretches: Aromatic ring stretching vibrations are anticipated in the 1400-1600 cm⁻¹ region.

C-N Stretch: The C-N stretching vibration of the methylamino group is expected to appear in the 1250-1350 cm⁻¹ range.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the symmetric vibrations of the pyridine ring.

Predicted IR Absorption Bands

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch3300 - 3500Medium-Weak
Aromatic C-H Stretch> 3000Medium
Aliphatic C-H Stretch< 3000Medium
C=O Stretch (Aldehyde)1680 - 1710Strong
C=C/C=N Stretches (Aromatic)1400 - 1600Medium-Strong
C-N Stretch1250 - 1350Medium

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption

UV-Visible spectroscopy provides insights into the electronic transitions within a molecule. The spectrum of this compound is expected to exhibit absorption bands corresponding to π → π* and n → π* transitions. The pyridine ring and the carbonyl group are the primary chromophores. The presence of the methyl and methylamino substituents will likely cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted nicotinaldehyde due to their electron-donating effects. The spectrum would be expected to show strong absorptions in the UV region, likely with maxima between 250 and 350 nm.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. For this compound (C₈H₁₀N₂O), the expected exact mass is approximately 150.0793 Da.

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 150. The fragmentation pattern would likely involve the loss of the aldehyde proton (M-1), the formyl group (M-29), and fragmentation of the methylamino and methyl groups. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecular ion and its major fragments with high accuracy.

X-ray Crystallography for Solid-State Structure Determination

As of the latest available data, a complete single-crystal X-ray diffraction analysis for this compound has not been reported in publicly accessible crystallographic databases or peer-reviewed literature. The determination of the solid-state structure of a compound provides unequivocal proof of its chemical identity and offers profound insights into its molecular geometry, intermolecular interactions, and crystalline packing.

The process of X-ray crystallography involves several critical steps. Initially, the compound must be synthesized and purified to a high degree. Subsequently, suitable single crystals of high quality and sufficient size must be grown, which can be a challenging and often rate-limiting step. These crystals are then mounted on a goniometer and irradiated with a focused beam of X-rays. The resulting diffraction pattern is collected on a detector, and the data are processed to determine the electron density map of the molecule. From this map, the precise positions of the atoms within the crystal lattice can be determined, yielding a detailed three-dimensional model of the molecule.

In the absence of experimental crystallographic data for this compound, a comprehensive discussion of its solid-state structure, including data tables of crystallographic parameters, bond lengths, and bond angles, cannot be provided at this time. Such an analysis would be contingent upon the successful crystallization of the compound and subsequent X-ray diffraction studies. Future research in this area would be invaluable for a complete understanding of the structural characteristics of this particular nicotin-aldehyde derivative.

Future Perspectives in 2 Methyl 6 Methylamino Nicotinaldehyde Research

Emerging Synthetic Methodologies

The synthesis of functionalized nicotinaldehydes is an area of active research. While classical methods for the preparation of pyridine (B92270) derivatives are well-established, future research on 2-Methyl-6-(methylamino)nicotinaldehyde is likely to focus on the development of more efficient, sustainable, and versatile synthetic routes.

Late-stage functionalization, a powerful strategy in medicinal chemistry, presents a significant opportunity. acs.org Techniques that allow for the direct introduction or modification of substituents on the pyridine ring of a pre-existing scaffold could provide rapid access to a library of derivatives. Future methodologies may focus on C-H activation to introduce new functional groups at various positions on the pyridine ring, offering a more atom-economical approach compared to traditional multi-step syntheses. researchgate.net

Another promising direction is the exploration of flow chemistry for the synthesis of this compound and its analogs. Flow synthesis can offer improved reaction control, enhanced safety for handling reactive intermediates, and the potential for scalable production.

Table 1: Potential Emerging Synthetic Methodologies for this compound

MethodologyPotential Advantages
Late-Stage C-H FunctionalizationRapid access to derivatives, increased molecular diversity. acs.orgresearchgate.net
Flow Chemistry SynthesisImproved reaction control, scalability, and safety.
BiocatalysisEnvironmentally friendly, high selectivity.
Photoredox CatalysisMild reaction conditions, novel bond formations. researchgate.net

Exploration of Novel Reactivity Patterns

The inherent reactivity of the aldehyde and methylamino groups, in conjunction with the electronic properties of the substituted pyridine ring, suggests a rich landscape for exploring novel chemical transformations.

The aldehyde functionality is a versatile handle for a wide array of reactions, including condensations, multicomponent reactions, and the formation of Schiff bases. Future research could investigate the participation of the ortho-methyl group and the para-methylamino group in modulating the reactivity of the aldehyde. For instance, the electron-donating nature of the methylamino group could influence the electrophilicity of the aldehyde, potentially leading to unique reactivity profiles in comparison to other nicotinaldehyde derivatives.

Furthermore, the pyridine nitrogen and the exocyclic methylamino group can act as coordination sites for metal catalysts, opening avenues for novel catalytic applications where the ligand framework can be systematically tuned. The interplay between the different functional groups could be harnessed to design novel tandem reactions, where a single synthetic operation leads to a significant increase in molecular complexity.

Table 2: Potential Novel Reactivity Patterns for this compound

Reactive SitePotential Reaction TypeProspective Outcome
Aldehyde GroupMulticomponent ReactionsEfficient synthesis of complex heterocyclic scaffolds.
Methylamino GroupN-H FunctionalizationIntroduction of diverse substituents for property tuning.
Pyridine RingDearomatization ReactionsAccess to three-dimensional molecular architectures. acs.org
Combined FunctionalityTandem Catalysis/ReactionStep-economical synthesis of complex molecules.

Advanced Functional Material Applications

Pyridine-containing molecules are integral components in a variety of functional materials due to their electronic and coordination properties. This compound could serve as a valuable building block for the development of novel materials with tailored properties.

In the realm of organic electronics, derivatives of this compound could be explored as components of organic light-emitting diodes (OLEDs) or dye-sensitized solar cells (DSSCs). scientific.netmdpi.com The tunable electronic properties of the pyridine ring, influenced by the methyl and methylamino substituents, could be leveraged to design materials with specific absorption and emission characteristics.

Furthermore, the coordinating ability of the pyridine nitrogen and the methylamino group makes this molecule an attractive ligand for the construction of metal-organic frameworks (MOFs) and coordination polymers. These materials could exhibit interesting properties such as porosity for gas storage and separation, or catalytic activity. The aldehyde group could also be utilized for post-synthetic modification of these frameworks, allowing for the introduction of further functionality.

Table 3: Potential Advanced Functional Material Applications

Material TypePotential Role of this compoundDesired Properties
Organic Light-Emitting Diodes (OLEDs)Emitter or host material. scientific.netHigh quantum efficiency, color tunability.
Dye-Sensitized Solar Cells (DSSCs)Component of sensitizer (B1316253) dyes. mdpi.comBroad absorption spectra, efficient charge transfer.
Metal-Organic Frameworks (MOFs)Organic linker.Porosity, catalytic activity, sensing capabilities.
Conductive PolymersMonomer unit.Electrical conductivity, stimuli-responsiveness. acs.org

Interdisciplinary Research Opportunities in Chemical Biology

The pyridine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs. researchgate.netrsc.org The specific substitution pattern of this compound makes it an intriguing candidate for exploration in chemical biology.

The aldehyde group can be used to covalently modify biomolecules, making it a potential tool for chemical proteomics or as a reactive handle for bioconjugation. Derivatives of this compound could be designed as probes to study biological processes or as potential therapeutic agents. The methylamino group offers a site for further modification to improve properties such as solubility and cell permeability.

Table 4: Potential Interdisciplinary Research Opportunities in Chemical Biology

Research AreaPotential Application of this compound DerivativesRationale
Drug DiscoveryScaffolds for kinase inhibitors, GPCR ligands, etc. nih.govPyridine is a common pharmacophore. researchgate.netrsc.org
Chemical ProbesFluorescent probes for bioimaging.Aldehyde group allows for conjugation to reporter molecules.
BioconjugationCovalent modification of proteins and other biomolecules.Reactive aldehyde functionality.
AgrochemicalsDevelopment of new herbicides or pesticides.Pyridine derivatives are used in agrochemicals. ijnrd.org

Q & A

Basic Research Question

  • IR Spectroscopy : The aldehyde group shows a strong absorption band near 1700–1725 cm⁻¹ (C=O stretch).
  • NMR : The aldehyde proton appears as a singlet at ~9.8–10.2 ppm in 1H^1H-NMR. In 13C^{13}C-NMR, the carbonyl carbon resonates at ~190–200 ppm .
  • Mass Spectrometry : The molecular ion peak (M⁺) corresponds to the molecular formula C8H9N2OC_8H_9N_2O, with fragmentation patterns indicating loss of the aldehyde group (e.g., M-28 for CO).

What advanced techniques are used to study its role as a competitive enzyme inhibitor, and how should contradictory kinetic data be resolved?

Advanced Research Question
Methodology :

  • Enzyme Kinetics : Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition. For competitive inhibition, KiK_i values are derived from intersecting lines at varying inhibitor concentrations .
  • Isothermal Titration Calorimetry (ITC) : Measures binding affinity and stoichiometry to confirm direct interaction with enzyme active sites.
    Data Contradictions : Discrepancies in KiK_i may arise from assay conditions (pH, temperature) or enzyme purity. Validate via orthogonal methods (e.g., fluorescence quenching or X-ray crystallography) .

How do structural modifications (e.g., methylamino vs. chlorine substituents) impact bioactivity compared to analogs?

Advanced Research Question
Structure-Activity Relationship (SAR) Insights :

  • Methylamino Group : Enhances solubility and hydrogen-bonding capacity, critical for targeting enzymes like nicotinamidases.
  • Chlorine Substituent : Increases electrophilicity, improving covalent adduct formation with catalytic cysteine residues (e.g., in P. falciparum nicotinamidase) .
    Case Study : Derivatives lacking the methylamino group show 10-fold lower inhibition potency, while chloro-analogs exhibit higher cytotoxicity but reduced selectivity .

What are the challenges in designing derivatives for neuroprotective applications, and how can computational methods aid this process?

Advanced Research Question
Challenges :

  • Blood-brain barrier (BBB) permeability requires balancing lipophilicity (LogP ~2–3) and molecular weight (<500 Da).
  • Off-target effects due to aldehyde reactivity.
    Solutions :
  • Molecular Docking : Predict binding modes to amyloid-beta or tau proteins using software like AutoDock.
  • Proteomics : Use this compound as a probe in pull-down assays to identify interacting neuronal proteins .

How can researchers validate the compound’s mechanism of action in cellular models?

Advanced Research Question
Methodology :

Cellular Uptake : Quantify intracellular concentrations via LC-MS/MS.

Target Engagement : Use CRISPR-Cas9 to knockout suspected targets (e.g., nicotinamidases) and assess activity loss.

Pathway Analysis : RNA-seq or proteomics to map downstream effects (e.g., NAD+ metabolism dysregulation) .
Validation : Confirm findings with rescue experiments (e.g., exogenous NAD+ supplementation reverses phenotypic changes).

What purification strategies are critical for ensuring high-purity this compound in synthetic workflows?

Basic Research Question

  • Chromatography : Reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA).
  • Recrystallization : Use ethanol/water mixtures to remove unreacted methylamine or halogenated byproducts.
  • Quality Control : Purity ≥95% confirmed by 1H^1H-NMR and HPLC-UV (λ = 254 nm) .

How does the compound’s reactivity with thiol groups influence its application in protein modification studies?

Advanced Research Question
The aldehyde forms stable thiohemiacetal adducts with cysteine residues, enabling site-specific protein labeling.
Applications :

  • Proteomics : Tag proteins for fluorescence imaging or affinity purification.
  • Enzyme Inhibition : Irreversible binding to catalytic cysteines (e.g., in dehydrogenases) .
    Optimization : Adjust pH to 7.4–8.0 to enhance nucleophilic attack by thiolate ions.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.